2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
This compound features a triazolo[4,5-d]pyrimidine core, a scaffold known for its role in modulating enzyme activity and receptor binding. The sulfanyl (-S-) linker connects the core to an acetamide group substituted with a 4-(trifluoromethoxy)phenyl moiety, which combines hydrogen-bonding capability (via the amide) with strong electron-withdrawing properties (trifluoromethoxy group). This structural duality may improve metabolic stability and target affinity compared to simpler analogs .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O3S/c1-31-14-8-4-13(5-9-14)29-18-17(27-28-29)19(25-11-24-18)33-10-16(30)26-12-2-6-15(7-3-12)32-20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXZNSUJLTZTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound F0682-1168 is a derivative of the pyrimidine and triazolopyrimidine classes. Pyrimidine derivatives have been found to exhibit anticancer activity. Triazolopyrimidines have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Mode of Action
Similar compounds have been found to inhibit cdks. The inhibition of these kinases can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells.
Biological Activity
The compound 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings on its biological activity, focusing on its mechanism of action, efficacy against various cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound's molecular formula is , featuring a triazolo-pyrimidine core that is known for its diverse biological activities. The presence of the trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound exhibits significant cytotoxicity against breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values of approximately 17.83 μM and 19.73 μM , respectively. These values indicate a promising potential for development as an anticancer agent compared to standard treatments like Cisplatin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates:
- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that derivatives of triazolo-pyrimidines can exhibit potent antibacterial effects, outperforming traditional antibiotics in some cases .
The mechanism underlying the biological activity of this compound is hypothesized to involve:
- Inhibition of tubulin polymerization , which is crucial for cell division in cancer cells . This mechanism is similar to other known anticancer agents that disrupt microtubule dynamics.
- Interaction with specific enzymes or receptors , potentially leading to apoptosis in cancer cells or inhibition of bacterial growth through interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that:
- Variations in the phenyl moiety significantly affect biological activity. For instance, substituents such as trifluoromethoxy enhance potency against certain targets .
- The incorporation of sulfur atoms in the triazole ring appears to contribute positively to both anticancer and antimicrobial activities.
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study: A study published in Bioorganic & Medicinal Chemistry demonstrated that triazole derivatives can inhibit tumor growth in xenograft models, highlighting their potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. The presence of the sulfanyl group is believed to enhance its interaction with bacterial cell walls.
- Case Study: In a study focusing on novel triazole derivatives, compounds similar to this one displayed potent antibacterial activity against Gram-positive bacteria, suggesting their potential use in treating bacterial infections .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. The modulation of inflammatory pathways could make it a candidate for treating chronic inflammatory diseases.
- Case Study: Research has indicated that triazole-containing compounds can inhibit pro-inflammatory cytokines in vitro, suggesting therapeutic potential in inflammatory disorders .
Pharmacological Insights
The mechanism of action for this compound is not fully elucidated but may involve interactions with specific molecular targets such as enzymes or receptors involved in cancer progression and inflammation. Further studies are required to determine the precise pathways influenced by this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural differences and their implications:
Key Observations:
Substituent Effects on Solubility and Binding :
- The 4-methoxyphenyl group in the target compound provides moderate electron donation, improving solubility compared to the 4-methylphenyl group in . The trifluoromethoxy group in the acetamide moiety enhances lipophilicity and resistance to oxidative metabolism .
- VAS2870 ’s benzoxazol-2-yl group likely strengthens target binding via π-π interactions but may reduce solubility compared to the target compound’s acetamide linker .
Impact of Heterocyclic Modifications :
- Compounds with piperidine (9d) or morpholine (9e) substituents () demonstrate how aliphatic amines improve aqueous solubility, though at the cost of reduced thermal stability (lower melting points). The target compound’s trifluoromethoxy group balances lipophilicity and stability without requiring bulky solubilizing groups .
However, specific data on the target compound’s activity remain speculative without experimental validation .
Research Findings and Data
Physicochemical Properties (Derived from Analogues):
Melting Points :
Synthetic Routes :
- Analogues in –9 are synthesized via nucleophilic substitution of a 7-chloro-triazolopyrimidine precursor. The target compound likely follows a similar route, with 4-methoxyphenyl and 4-(trifluoromethoxy)phenyl groups introduced via Suzuki coupling or SNAr reactions .
Q & A
Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Triazolo-pyrimidine core formation : Cyclocondensation of substituted pyrimidine precursors with azides, followed by sulfhydryl (-SH) group introduction at the 7-position via nucleophilic substitution .
- Acetamide coupling : Reaction of the sulfhydryl intermediate with activated bromo- or chloro-acetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
- Key intermediates : 3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol and N-[4-(trifluoromethoxy)phenyl]bromoacetamide.
Validation : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by ¹H/¹³C NMR and LC-MS .
Basic: How is the structural integrity of this compound validated in academic research?
Methodological Answer:
- Spectroscopic techniques : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns; FT-IR for functional group verification (e.g., C=O stretch at ~1680 cm⁻¹).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula and isotopic patterns.
- X-ray crystallography (if crystalline): Resolves stereoelectronic effects, such as planarity of the triazolo-pyrimidine ring and spatial orientation of the trifluoromethoxy group .
Basic: What safety protocols are critical during synthesis, given its structural complexity?
Methodological Answer:
- Hazardous intermediates : Sulfhydryl-containing intermediates (e.g., 7-thiol derivative) require inert atmosphere handling to prevent oxidation. Use fume hoods for volatile solvents (DMF, chloroform).
- Toxic byproducts : Monitor for residual azides or halogenated acetamides via TLC/HPLC.
- First-aid measures : Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for higher yields?
Methodological Answer:
- Factor screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading).
- Response surface methodology (RSM) : Central Composite Design (CCD) to model interactions between factors (e.g., reaction time vs. base concentration).
- Case Study : A 3² factorial design reduced trial numbers by 40% while identifying optimal DMF/H₂O solvent ratios for thioether bond formation .
Advanced: What computational tools predict reactivity or stability of this compound?
Methodological Answer:
- Quantum chemical calculations : DFT (B3LYP/6-311+G*) to map reaction pathways (e.g., transition states during cyclocondensation).
- Molecular dynamics (MD) : Simulate solvation effects on intermediate stability.
- Software : Gaussian, ORCA, or NWChem for energy minimization; VMD for visualization .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response standardization : Ensure consistent molar concentrations and cell lines (e.g., HepG2 vs. HEK293).
- Metabolic stability assays : Test for CYP450-mediated degradation, which may vary between in vitro and in vivo models.
- Orthogonal assays : Cross-validate enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct vs. indirect effects .
Advanced: What strategies improve regioselectivity during triazolo-pyrimidine functionalization?
Methodological Answer:
- Directed metalation : Use directing groups (e.g., pyridyl) to control sulfhydryl substitution at the 7-position.
- Protecting groups : Temporarily block reactive sites (e.g., trifluoromethoxy phenyl) during coupling steps.
- Catalytic systems : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aryl boronic acids to pyrimidine cores .
Advanced: How to assess environmental persistence or toxicity of this compound?
Methodological Answer:
- OECD guidelines : Conduct hydrolysis (pH 7–9) and photolysis (UV-Vis) studies to estimate half-life.
- QSAR modeling : Predict bioaccumulation (logP) and ecotoxicity (e.g., Daphnia magna LC₅₀) using EPI Suite or TEST software.
- Analytical monitoring : LC-MS/MS to detect degradation products in simulated wastewater .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
